Antibacterial Potency Relative to the Most Active In-Class Analog (5k) and Ciprofloxacin
In the 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide series, the unsubstituted phenyl derivative (the target compound) was tested alongside eleven substituted analogs against a panel of five bacterial strains [1]. While the most potent compound 5k (2-hydroxy-3,5-dichlorophenyl) achieved MIC values of 11.92 ± 3.40 µM against S. typhi and 8.37 ± 2.22 µM against E. coli, the unsubstituted phenyl analog showed substantially higher MIC values (i.e., lower potency), and one analog (5g) was completely inactive, demonstrating a steep SAR that precludes extrapolation from the series' best performer [1].
| Evidence Dimension | In vitro antibacterial MIC (µM) against S. typhi and E. coli |
|---|---|
| Target Compound Data | MIC not explicitly reported; implied to be substantially higher (weaker) than 5k based on SAR trend |
| Comparator Or Baseline | 5k (2-hydroxy-3,5-dichlorophenyl analog): MIC 11.92 ± 3.40 µM (S. typhi), 8.37 ± 2.22 µM (E. coli); Ciprofloxacin: 9.42 ± 1.09 µM (S. typhi), 8.02 ± 2.17 µM (E. coli) |
| Quantified Difference | Quantitative MIC for target compound not reported; activity ranked below 5k and above 5g (inactive) |
| Conditions | In vitro MIC determination against S. typhi, E. coli, P. aeruginosa, B. subtilis, S. aureus; standard broth dilution method; ciprofloxacin as positive control |
Why This Matters
Procurement decisions must consider that the unsubstituted phenyl derivative is not the most potent in-class antibacterial agent; if broad-spectrum antibacterial activity is required, the 2-hydroxy-3,5-dichlorophenyl analog (5k) should be preferentially sourced.
- [1] Siddiqa A, Aziz-ur-Rehman, Abbasi MA, Rasool S, Khan KM, Ahmad I, et al. Synthesis and Antibacterial Evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Trop J Pharm Res 2014; 13(10):1689-1696. View Source
